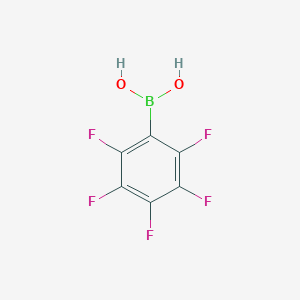

2,3,4,5,6-Pentafluorobenzeneboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASOMTXTRMYSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379743 | |

| Record name | (Pentafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-24-7 | |

| Record name | (Pentafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentafluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,3,4,5,6-Pentafluorobenzeneboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5,6-Pentafluorobenzeneboronic acid stands as a cornerstone reagent in modern synthetic chemistry, particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions. The strategic placement of five fluorine atoms on the phenyl ring imparts unique electronic characteristics, rendering it an indispensable building block in the synthesis of complex organic molecules, including novel pharmaceuticals and advanced materials. This technical guide provides a holistic examination of its fundamental physicochemical properties, offering a blend of established data, detailed methodologies for empirical characterization, and expert insights into the interpretation of analytical data.

Core Physicochemical Data

A comprehensive understanding of a compound's physicochemical attributes is a prerequisite for its effective and safe application. The table below consolidates the key properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₂BF₅O₂ | [1] |

| Molecular Weight | 211.88 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 291-295 °C (decomposes) | [2] |

| Boiling Point | Not applicable (decomposes) | N/A |

| Solubility | Soluble in methanol, ethanol, and acetone. | [2] |

| pKa | Significantly lower than phenylboronic acid (~8.8) due to the inductive effect of fluorine atoms. | [3][4] |

Molecular Structure and Inherent Reactivity

The molecular architecture of this compound is the primary determinant of its chemical behavior.

Figure 1: 2D representation of this compound.

The pentafluorinated aromatic ring acts as a potent electron-withdrawing group, a consequence of the high electronegativity of fluorine. This inductive effect significantly increases the Lewis acidity of the boronic acid moiety. This enhanced acidity is a key factor in its heightened reactivity in palladium-catalyzed cross-coupling reactions when compared to its non-fluorinated counterpart, phenylboronic acid.

Empirical Determination of Physicochemical Properties: Protocols and Rationale

The following sections detail robust experimental protocols for the characterization of this compound, emphasizing the scientific principles that underpin these methodologies.

Melting Point Determination: A Purity Benchmark

The melting point of a crystalline solid is a sensitive indicator of its purity.

Figure 3: Workflow for pKa determination by potentiometric titration.

Trustworthiness: The use of a co-solvent is a critical experimental choice to maintain the solubility of both the acidic and basic forms of the boronic acid throughout the titration, preventing precipitation which would invalidate the results. The strong electron-withdrawing nature of the five fluorine atoms is predicted to significantly lower the pKa of the boronic acid group compared to unsubstituted phenylboronic acid (pKa ≈ 8.8), indicating a substantial increase in acidity. [3][4]

Spectroscopic Characterization: A Structural Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A broad singlet corresponding to the two acidic protons of the boronic acid group, B(OH)₂, would be observed. [5]The chemical shift of this peak can be highly variable and is dependent on concentration and the solvent used.

-

¹⁹F NMR: Due to the five fluorine atoms on the aromatic ring, the ¹⁹F NMR spectrum will be more complex and highly informative. [6]It will show distinct signals for the fluorine atoms at the ortho, meta, and para positions relative to the boronic acid group, with characteristic coupling patterns between them. [7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid.

-

Strong C-F stretching bands, typically in the 1100-1400 cm⁻¹ region.

-

B-O stretching vibrations, which can be observed around 1350 cm⁻¹. [10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be a prominent peak.

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be observed, and fragmentation would likely involve the loss of hydroxyl groups and cleavage of the C-B bond. [11][12][13]The presence of the pentafluorophenyl group will lead to characteristic fragment ions.

Significance in Drug Discovery and Development

The incorporation of the pentafluorophenyl moiety, facilitated by this compound, into drug candidates can confer several advantageous properties:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the pentafluorophenyl group resistant to metabolic degradation, potentially increasing the in vivo half-life of a drug.

-

Modulated Physicochemical Properties: The presence of five fluorine atoms significantly impacts a molecule's lipophilicity, polarity, and pKa, which can be fine-tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improved Target Binding: The unique electronic and steric properties of the pentafluorophenyl group can lead to new or enhanced binding interactions with biological targets, potentially improving potency and selectivity.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern chemist. Its distinct physicochemical properties, driven by the heavily fluorinated aromatic ring, make it a valuable precursor for the synthesis of a wide array of functional molecules. A thorough understanding of these properties, coupled with robust analytical characterization, is paramount for its effective and innovative application in research, particularly in the ever-evolving landscape of drug discovery and materials science.

References

- [Link to a relevant scientific article discussing fluorin

- Georgiou, I., et al. (2020). Versatile Self-Adapting Boronic Acids for H-Bond Recognition: From Discrete to Polymeric Supermolecules. Journal of the American Chemical Society.

- [Link to a relevant scientific article discussing pKa of boronic acids]

-

SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

- [Link to a relevant scientific article discussing NMR of boronic acids]

- [Link to a relevant scientific article discussing FTIR of boronic acids]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]

-

MDPI. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Fluorine-19 NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Variable temperature 1 H NMR spectra of a sample of 1 treated with ca.... Retrieved from [Link]

-

MDPI. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

Sources

- 1. This compound | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B22922.06 [thermofisher.cn]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. quora.com [quora.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 10. mdpi.com [mdpi.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Pentafluorophenylboronic Acid: A Technical Guide to an Electron-Deficient Lewis Acid

This guide provides an in-depth analysis of the Lewis acidity of pentafluorophenylboronic acid (PFPBA), a compound of increasing significance in organic synthesis, materials science, and drug development. We will explore the structural origins of its acidity, established methods for its quantification, and the direct line between its potent electrophilicity and its diverse applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, causality-driven understanding of this versatile reagent.

Introduction: The Unique Position of PFPBA in Lewis Acid Chemistry

Lewis acids, defined as electron-pair acceptors, are fundamental to modern chemistry. Within this broad class, boronic acids [R–B(OH)₂] occupy a privileged position due to their unique combination of stability, reactivity, and functional group tolerance. The Lewis acidity of a boronic acid is centered on the vacant p-orbital of its sp²-hybridized boron atom, which governs its ability to interact with Lewis bases.

Pentafluorophenylboronic acid, C₆F₅B(OH)₂, distinguishes itself through the profound electron-withdrawing nature of its pentafluorophenyl substituent. The five fluorine atoms inductively pull electron density from the aromatic ring, which in turn depletes the electron density at the boron center. This effect dramatically enhances the electrophilicity and, consequently, the Lewis acidity of the boron atom, making PFPBA one of the most Lewis acidic boronic acids available. This heightened acidity is the primary driver behind its utility in catalysis and as a versatile building block in fine chemical synthesis.[1]

Structural and Electronic Underpinnings of Enhanced Lewis Acidity

The defining feature of PFPBA is the C₆F₅ group. To understand its impact, we must consider the flow of electron density.

-

Inductive Effect: Fluorine is the most electronegative element. The cumulative inductive effect (-I) of five fluorine atoms creates a highly electron-deficient (δ+) aromatic ring.

-

Depletion at Boron: This electron deficiency is relayed to the boron atom, making its vacant p-orbital more accessible and energetically favorable for accepting an electron pair from a Lewis base.

This interaction is the essence of its function as a Lewis acid. Upon binding with a Lewis base (e.g., an amine, alcohol, or phosphine oxide), the boron center re-hybridizes from trigonal planar (sp²) to tetrahedral (sp³). The enhanced electrophilicity of PFPBA facilitates this interaction, often enabling reactions that are sluggish or ineffective with less acidic boronic acids.

Figure 1: Conceptual diagram of PFPBA acting as a Lewis acid to accept a lone pair of electrons from a Lewis base (L:), forming a tetrahedral boronate adduct.

Quantifying Lewis Acidity: The Gutmann-Beckett Method

To move beyond qualitative descriptions, the Lewis acidity of PFPBA can be quantified experimentally. The Gutmann-Beckett method is a convenient and widely adopted technique that utilizes a probe molecule, triethylphosphine oxide (Et₃PO or TEPO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

The core principle is that the ³¹P NMR chemical shift (δ) of TEPO is highly sensitive to its electronic environment. When TEPO, a Lewis base, interacts with a Lewis acid, it donates its lone pair from the oxygen atom. This donation deshields the adjacent phosphorus nucleus, causing its NMR signal to shift downfield to a higher frequency (larger ppm value).[3] The magnitude of this shift is proportional to the strength of the Lewis acid.

The Lewis acidity is expressed as an Acceptor Number (AN) , calculated using the formula:[2]

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

Where:

-

δₛₐₘₚₗₑ is the ³¹P chemical shift of TEPO in the presence of the Lewis acid.

-

41.0 ppm is the reference chemical shift of TEPO in a non-coordinating, weakly Lewis acidic solvent like hexane (AN = 0).[2]

A higher AN value signifies stronger Lewis acidity. This method allows for the direct comparison of PFPBA against other Lewis acids under standardized conditions.

Comparative Lewis Acidity

The Gutmann-Beckett method reveals the superior Lewis acidity of perfluorinated arylboranes compared to their non-fluorinated counterparts.

| Compound | Common Abbreviation | Typical Acceptor Number (AN) | Classification |

| Phenylboronic Acid | PhB(OH)₂ | Lower (exact AN varies) | Mild Lewis Acid |

| Pentafluorophenylboronic Acid | C₆F₅B(OH)₂ | Higher (Stronger Acidity) | Strong Boronic Acid |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | ~82[2] | Very Strong Lewis Acid |

| Boron Trifluoride | BF₃ | 89[2] | Strong Lewis Acid |

| Antimony Pentachloride | SbCl₅ | 100 (Reference)[2] | Very Strong Lewis Acid |

| Note: Specific AN values for boronic acids can be highly dependent on solvent and concentration. The trend, however, is consistently observed. |

Experimental Protocol: AN Determination for PFPBA

This protocol provides a self-validating workflow for determining the Acceptor Number of PFPBA.

Figure 2: Experimental workflow for determining the Acceptor Number (AN) of PFPBA using the Gutmann-Beckett method.

Step-by-Step Methodology:

-

Reagent & Solvent Preparation:

-

Ensure PFPBA (CAS 1582-24-7) and triethylphosphine oxide (TEPO) are pure and dry.[4]

-

Use a weakly coordinating, deuterated solvent such as dichloromethane-d₂ (CD₂Cl₂) or benzene-d₆. The solvent must be anhydrous to prevent competitive binding of water to the Lewis acid.

-

Prepare a stock solution of PFPBA (e.g., 0.1 M in CD₂Cl₂).

-

Prepare a separate stock solution of TEPO (e.g., 0.1 M in CD₂Cl₂).

-

-

Sample Preparation for NMR:

-

In a clean, dry NMR tube, add a precise volume of the PFPBA stock solution (e.g., 0.5 mL).

-

To this, add an equimolar amount of the TEPO stock solution (e.g., 0.5 mL). The final concentration of each component will be 0.05 M.

-

Cap the NMR tube and gently agitate to ensure thorough mixing. Allow the sample to equilibrate at room temperature for at least 5 minutes.

-

-

NMR Data Acquisition:

-

The experiment should be performed on a multinuclear NMR spectrometer.

-

Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}). This removes splitting from protons on the ethyl groups of TEPO, resulting in a sharp singlet.

-

Use an external reference standard (e.g., 85% H₃PO₄) for accurate chemical shift referencing.

-

Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Analysis and Calculation:

-

Process the resulting spectrum (Fourier transform, phase correction, and baseline correction).

-

Determine the chemical shift (δₛₐₘₚₗₑ) of the singlet corresponding to the PFPBA-TEPO adduct.

-

Apply the Gutmann-Beckett formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) .

-

The resulting AN provides a quantitative measure of PFPBA's Lewis acidity. For boronic acids, the interaction is often a hydrogen bond between the B-OH group and the TEPO, which still reflects the electrophilicity of the boron center influencing the proton's acidity.[5]

-

Applications Driven by High Lewis Acidity

The enhanced electrophilicity of PFPBA makes it a powerful tool in various chemical transformations. Its utility is a direct consequence of its ability to activate substrates and catalyze reactions.

-

Catalysis: PFPBA can serve as a potent Lewis acid catalyst for a range of organic reactions, including hydrosilylations, aldol-type reactions, and Friedel-Crafts reactions.[5][6] Its high acidity allows for efficient activation of carbonyls and other Lewis basic functional groups, often under milder conditions than traditional Lewis acids.

-

Suzuki-Miyaura Coupling: While known as a coupling partner, the Lewis acidic nature of PFPBA influences its reactivity and stability, particularly in reactions involving substrates prone to side reactions like protodeboronation.[7]

-

Materials Science: In polymer chemistry, PFPBA has been used as an additive in polymer electrolytes. Its strong Lewis acidity allows it to interact with anions of the conducting salt, which can help to dissociate ion pairs and enhance the mobility of charge-carrying cations (e.g., Li⁺), thereby improving ionic conductivity.

-

Sensor Technology: The ability of PFPBA to form stable complexes with diols and other nucleophiles is exploited in the design of chemical sensors for biomolecules like carbohydrates.[8]

Conclusion and Outlook

Pentafluorophenylboronic acid is not merely another boronic acid; it is a highly activated, electron-deficient reagent whose utility is fundamentally derived from its potent Lewis acidity. The strong inductive effect of the pentafluorophenyl ring provides a reliable strategy for enhancing the electrophilicity at the boron center. This property can be quantitatively assessed using established techniques like the Gutmann-Beckett method, providing a framework for rational catalyst and reagent design. As chemists continue to tackle more challenging synthetic and materials science problems, the unique reactivity profile of PFPBA, grounded in its exceptional Lewis acidity, will ensure its continued importance and expanding application.

References

-

Piers, W. E., & Chivers, T. (1995). Tris(pentafluorophenyl)boron: A New, Versatile Lewis Acid Catalyst for Organic and Organometallic Chemistry. Chemical Society Reviews, 24(5), 345-354. [Online]. Available: [Link]

-

Wikipedia. (2023, December 29). Gutmann–Beckett method. Retrieved from [Link]

-

Taylor, P., et al. (2023). Exploration of bis(pentafluorophenyl)borinic acid as an electronically saturated, bench-top stable Lewis acid catalyst. RSC Sustainability, 1(6), 1635-1642. [Online]. Available: [Link]

-

Stasyuk, A. J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Online]. Available: [Link]

-

Core Pioneer. (2025, October 11). Fine Chemical Synthesis: The Role of Pentafluorophenylboronic Acid. Retrieved from [Link]

-

Magritek. (n.d.). Determination of Lewis Acidity using 31P NMR. Retrieved from [Link]

-

Stasyuk, A. J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Online]. Available: [Link]

-

Pires, E., et al. (2020). Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species. Physical Chemistry Chemical Physics, 22(42), 24352-24359. [Online]. Available: [Link]

-

Pires, E., et al. (2020). Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species. RSC Publishing. [Online]. Available: [Link]

-

Zhao, Q., et al. (2008). 31P chemical shift of adsorbed trialkylphosphine oxides for acidity characterization of solid acids catalysts. The Journal of Physical Chemistry B, 112(32), 9756-9765. [Online]. Available: [Link]

-

Hounjet, L. J., & Melen, R. L. (2021). Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. New Journal of Chemistry, 45(3), 1189-1200. [Online]. Available: [Link]

-

Leśnik, M., et al. (2021). Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate. [Online]. Available: [Link]

-

Martin, C. D., & Gabbaï, F. P. (2025). Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes. Chemical Communications, 61(55), 10182-10185. [Online]. Available: [Link]

-

Stasyuk, A. J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie International Edition, 61(9), e202114044. [Online]. Available: [Link]

-

Martin, C. D., et al. (2023). A 19F NMR Lewis Acidity Probe for Boranes. ChemRxiv. [Online]. Available: [Link]

-

K μεγάλη, K., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2788. [Online]. Available: [Link]

-

Zheng, A., et al. (2008). Theoretical Predictions of 31P NMR Chemical Shift Threshold of Trimethylphosphine Oxide Absorbed on Solid Acid Catalysts. ResearchGate. [Online]. Available: [Link]

-

Beckett, M. A., et al. (1996). A convenient n.m.r. method for the measurement of Lewis acidity at boron centres: correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Polymer, 37(20), 4643-4645. [Online]. Available: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775922, 2,3,4,5,6-Pentafluorobenzeneboronic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. magritek.com [magritek.com]

- 4. This compound | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of bis(pentafluorophenyl)borinic acid as an electronically saturated, bench-top stable Lewis acid catalyst - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00222E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 2,3,4,5,6-Pentafluorobenzeneboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorobenzeneboronic acid (PFBA) is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its highly fluorinated phenyl ring imparts unique electronic properties, enhancing its utility in palladium-catalyzed Suzuki couplings to generate complex aromatic compounds.[2] Furthermore, the boronic acid moiety is a key pharmacophore in various therapeutic agents, including enzyme inhibitors.[3] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.

This technical guide provides an in-depth analysis of the spectroscopic data of PFBA, drawing from available spectral databases and leveraging established principles of spectroscopic interpretation. While experimental spectra for certain techniques are readily available, for others, this guide will provide well-reasoned expectations based on the analysis of structurally related compounds.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₂BF₅O₂ | [4] |

| Molecular Weight | 211.88 g/mol | [4] |

| Appearance | White to pale brown crystalline solid | [5] |

| CAS Number | 1582-24-7 | [4] |

| Solubility | Miscible with alcohols, acetonitrile, and dichloromethane. | [6] |

The structure of PFBA, characterized by a pentafluorinated phenyl ring attached to a boronic acid group, is the primary determinant of its spectroscopic behavior.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For PFBA, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of PFBA is expected to be relatively simple, showing a signal for the two acidic protons of the boronic acid group.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 10.0 | Broad Singlet | 2H | B(OH )₂ |

Rationale: The acidic protons of the boronic acid are expected to appear as a broad singlet in the downfield region of the spectrum. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes. For comparison, the hydroxyl protons of other phenylboronic acids have been observed in this region.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals corresponding to the six carbons of the pentafluorophenyl ring. Due to the coupling with fluorine, these signals will exhibit complex splitting patterns.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

| C -B | ~120 - 130 | Triplet or more complex |

| C -F (ortho) | ~140 - 150 | Doublet of triplets |

| C -F (meta) | ~135 - 145 | Doublet of triplets |

| C -F (para) | ~130 - 140 | Triplet of triplets |

Rationale: The carbon attached to the boron atom (C-B) will be significantly influenced by the boron's electronegativity and will likely appear as a complex multiplet due to coupling with adjacent fluorine atoms. The fluorinated carbons will show characteristic large one-bond C-F coupling constants and smaller multi-bond C-F couplings, resulting in complex splitting patterns. The chemical shifts are estimated based on data for other fluorinated aromatic compounds.[8][9]

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of PFBA is expected to show three distinct signals for the ortho, meta, and para fluorine atoms.

Observed ¹⁹F NMR Data:

A spectrum available on SpectraBase indicates the presence of multiple fluorine environments.[10]

| Position | Approximate Chemical Shift (δ) ppm |

| ortho-F | -130 to -140 |

| meta-F | -150 to -160 |

| para-F | -160 to -170 |

Rationale: The chemical shifts of the fluorine atoms are influenced by their position relative to the boronic acid group. The ortho fluorines are expected to be the most deshielded, followed by the meta and then the para fluorines. The observed signals will likely be multiplets due to F-F coupling.

¹¹B NMR Spectroscopy

¹¹B NMR is a sensitive probe for the coordination environment of the boron atom.

Observed ¹¹B NMR Data:

A spectrum available on SpectraBase shows a single broad resonance.[11]

| Expected Chemical Shift (δ) ppm |

| ~28 - 33 |

Rationale: The chemical shift is characteristic of a trigonal planar (sp²) boronic acid.[12] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. For comparison, bis(pentafluorophenyl)borinic acid shows a signal in a similar region.[13] Studies on phenylboronic acids have shown that the chemical shift can be influenced by pH and the presence of diols, which can lead to the formation of tetracoordinate boronate esters, resulting in an upfield shift.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Observed IR Data:

An ATR-IR spectrum is available on SpectraBase.[11] Key expected vibrational modes are:

| Wavenumber (cm⁻¹) | Assignment |

| ~3600 - 3200 (broad) | O-H stretch (hydrogen-bonded) |

| ~1640 | C=C aromatic ring stretch |

| ~1350 - 1300 | B-O stretch |

| ~1150 - 1100 | C-F stretch |

| ~700 | B-C stretch |

Rationale: The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. The aromatic C=C stretching and the C-F stretching vibrations are expected in their typical regions. The B-O and B-C stretching frequencies are also characteristic of boronic acids. For comparison, the FT-IR spectrum of 2-fluorophenylboronic acid has been studied in detail.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data:

| m/z | Assignment |

| 212 | [M]⁺ (Molecular Ion) |

| 194 | [M - H₂O]⁺ |

| 167 | [C₆F₅]⁺ |

| 149 | [C₆F₅ - F + H]⁺ |

Rationale: The molecular ion peak is expected at m/z 212, corresponding to the molecular weight of PFBA.[4] Common fragmentation pathways for boronic acids include the loss of water.[17] Cleavage of the C-B bond would lead to the stable pentafluorophenyl cation at m/z 167. Further fragmentation of this ion could also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Data:

| λmax (nm) | Solvent |

| ~260 - 280 | Ethanol/Water |

Rationale: The UV-Vis spectrum of PFBA is expected to show absorption bands in the UV region corresponding to π → π* transitions of the pentafluorophenyl ring. A study on 3-fluorophenylboronic acid in ethanol and water showed absorption maxima in the 200-400 nm range.[18] The exact position and intensity of the absorption bands can be influenced by the solvent.

Experimental Protocols

Detailed, step-by-step methodologies for acquiring high-quality spectroscopic data are crucial for reproducible results.

NMR Sample Preparation

Caption: Workflow for NMR sample preparation.

Causality: The choice of deuterated solvent is critical as it should dissolve the analyte without giving interfering signals in the region of interest. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and its high boiling point.

ATR-FTIR Spectroscopy

Caption: Experimental workflow for ATR-FTIR analysis.

Causality: Recording a background spectrum is essential to subtract the spectral contributions of the atmosphere (CO₂ and water vapor), ensuring that the resulting spectrum is solely that of the sample.

Safety Information

This compound should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is moisture sensitive.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound. By combining available experimental data with well-established spectroscopic principles, a detailed profile of its NMR, IR, MS, and UV-Vis characteristics has been presented. This information is invaluable for researchers in synthetic chemistry, drug discovery, and materials science for the accurate identification, characterization, and utilization of this important fluorinated building block. The provided protocols and safety information further enhance the practical utility of this guide for laboratory professionals.

References

-

2,3,4,5,6-Pentafluorophenyl-boronic-acid - SpectraBase.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

This compound | C6H2BF5O2 | CID 2775922 - PubChem.

-

Competition between Hydrogen Bonds and Lewis Acid-Base Interactions in the Equilibria between Bis(pentafluorophenyl)borinic Acid and Pyridine: Insights from NMR, Diffractometric and Computational Studies - ResearchGate.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

-

Pentafluorobenzeneboronic acid - Synquest Labs.

-

2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts - SpectraBase.

-

Fragmentation patterns in the mass spectra of organic compounds - Chemguide.

-

19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178... - ResearchGate.

-

13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles - ResearchGate.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - ACS Publications.

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed.

-

13C NMR Chemical Shifts - Oregon State University.

-

11B NMR Chemical Shifts - SDSU Chemistry.

-

19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.

-

This compound, 97% - Fisher Scientific.

-

NMR Chemical Shifts - University of Puget Sound.

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

-

FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI.

-

Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - NIH.

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

-

This compound, 97% 5 g | Buy Online - Thermo Fisher Scientific.

-

Interpretation of mass spectra.

-

2,3,4,5,6-Pentafluorobenzyl alcohol(440-60-8) 1H NMR spectrum - ChemicalBook.

-

2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[17O NMR] - Chemical Shifts.

-

Figure SI 20: 19 F NMR spectrum of 2-(pentafluorobenzene)indene (377... - ResearchGate.

-

DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed.

-

a UV–vis absorption spectrum, fluorescence excitation, and emission... - ResearchGate.

-

DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid - ResearchGate.

-

This compound, 97% - Fisher Scientific.

-

2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum - ChemicalBook.

-

2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum - ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scienceready.com.au [scienceready.com.au]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. synquestlabs.com [synquestlabs.com]

1H NMR spectrum of 2,3,4,5,6-pentafluorobenzeneboronic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3,4,5,6-Pentafluorobenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic properties and utility in cross-coupling reactions.[1] Its heavily fluorinated aromatic ring introduces strong electron-withdrawing effects, significantly influencing reactivity and molecular interactions. While ¹⁹F and ¹¹B NMR are commonly employed to characterize this molecule, ¹H NMR spectroscopy provides critical, albeit simple, information for confirming the integrity of the boronic acid moiety. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, moving beyond a simple data report to explain the underlying chemical principles and best practices for spectral acquisition and interpretation.

The Molecule: Structure and Electronic Landscape

This compound (PFBA) possesses a distinct structure that dictates its spectral properties.[2][3] The molecule consists of a perfluorinated phenyl ring attached to a boronic acid group, -B(OH)₂.

| Property | Value | Source |

| CAS Number | 1582-24-7 | [2] |

| Molecular Formula | C₆H₂BF₅O₂ | [3] |

| Molecular Weight | 211.88 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Key Structural Features | Perfluorinated aromatic ring; Protic boronic acid group | [2][3] |

The most salient feature is the complete substitution of aromatic protons with fluorine atoms. Fluorine is the most electronegative element, and the cumulative inductive effect of five fluorine atoms makes the aromatic ring exceptionally electron-deficient.[5] This has profound implications for the ¹H NMR spectrum.

Predicting the ¹H NMR Spectrum: A Case of Revealing Absences

A priori, the ¹H NMR spectrum of PFBA is predicted to be remarkably simple. The defining characteristic is the complete absence of signals in the aromatic region (typically δ 6.5-8.5 ppm) .[6] This absence is the primary diagnostic feature, confirming the perfluorinated nature of the phenyl ring.

The only protons present in the structure are the two hydroxyl protons of the boronic acid group [-B(OH)₂]. Therefore, a single signal is expected.

-

Chemical Shift (δ): The chemical shift of boronic acid protons is highly variable and depends strongly on solvent, concentration, temperature, and the presence of water. These protons are acidic and readily engage in hydrogen bonding and chemical exchange. In an aprotic solvent like DMSO-d₆, they typically appear as a broad singlet in the range of δ 8.0-8.5 ppm . In other solvents like CDCl₃, the signal may be broader and its position less predictable.

-

Integration: The integral of this signal should correspond to two protons.

-

Multiplicity: Due to chemical exchange and quadrupole broadening from the adjacent boron atom, the signal is typically a broad singlet (br s).

The diagram below illustrates the logical connection between the molecular structure and its expected ¹H NMR spectral features.

Caption: Relationship between PFBA structure and its predicted ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality and interpretability of the ¹H NMR spectrum of PFBA are critically dependent on the experimental methodology. Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), particularly in aprotic solvents upon removal of water. Careful sample preparation is key.

Step-by-Step Methodology

-

Solvent Selection (The "Why"): The choice of solvent is the most critical experimental parameter.

-

Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆). Its ability to act as a strong hydrogen bond acceptor slows down the exchange rate of the acidic B(OH)₂ protons, resulting in a sharper, more defined signal.[7]

-

Acceptable: Deuterated chloroform (CDCl₃). The hydroxyl signal will likely be very broad and its chemical shift highly dependent on the concentration of residual water. Anhydrous CDCl₃ should be used if possible.

-

Avoid: Protic solvents like D₂O or CD₃OD. These will cause rapid exchange, potentially leading to the complete disappearance of the B(OH)₂ signal into the residual solvent peak.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add ~0.6 mL of anhydrous DMSO-d₆.

-

Cap the tube and gently vortex or sonicate to ensure complete dissolution. The use of a relatively high concentration helps in observing the broad hydroxyl protons clearly.[8]

-

-

Instrumental Parameters: A standard 400 MHz or 500 MHz spectrometer is sufficient.

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 30-45 degrees | Avoids saturation of the slowly relaxing B(OH)₂ protons. |

| Acquisition Time (AQ) | 2-4 seconds | Ensures adequate data points for resolving broad signals. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of all nuclei, ensuring quantitative integration. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a milligram-scale sample. |

| Spectral Width (SW) | 0-12 ppm | Standard range for most organic molecules. |

-

Confirmation with D₂O Exchange:

-

After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube vigorously and re-acquire the spectrum.

-

The signal corresponding to the B(OH)₂ protons will diminish or disappear entirely due to exchange with deuterium. This is a definitive confirmation of the assignment.

-

The following diagram outlines the recommended experimental workflow.

Caption: Recommended workflow for ¹H NMR analysis of PFBA.

Spectral Interpretation and Advanced Considerations

Primary Observations:

-

Region δ 0-6.0 ppm: Expected to be empty, save for residual solvent signals (e.g., DMSO at ~δ 2.50 ppm, water at ~δ 3.33 ppm).

-

Region δ 6.5-8.5 ppm: The critical diagnostic region. Its emptiness confirms the pentafluorophenyl structure.

-

B(OH)₂ Signal: A broad singlet, integrating to 2H, confirmed by D₂O exchange. Its broadness is a result of moderately fast chemical exchange and scalar relaxation of the second kind (due to coupling to the quadrupolar ¹¹B nucleus).

The Role of the C₆F₅ Moiety: While the C₆F₅ ring has no protons itself, its powerful electron-withdrawing nature influences the acidity of the boronic acid protons. Compared to unsubstituted phenylboronic acid, the protons on PFBA are more acidic. This increased acidity can lead to faster exchange rates, potentially resulting in a broader signal. This is a key insight for drug development professionals, as this acidity impacts pKa and potential interactions with biological targets.[8][9]

Potential Pitfalls:

-

Boroxine Formation: If the sample is not completely dry or is left standing, it may dehydrate to form the corresponding boroxine trimer. This process liberates water. The ¹H NMR of the boroxine will show no B-OH signals, but an increase in the integrated intensity of the water signal may be observed.

-

Impurity Identification: The simplicity of the PFBA spectrum makes it an excellent tool for purity assessment. Any sharp signals in the aromatic region would indicate proton-containing aromatic impurities.

Conclusion: An Informative Simplicity

The ¹H NMR spectrum of this compound is a prime example of how the absence of signals can be as informative as their presence. For the researcher or drug development professional, this spectrum serves as a rapid and definitive confirmation of the molecule's perfluorinated core and the integrity of the crucial boronic acid functional group. By following a robust experimental protocol, particularly regarding solvent choice and D₂O exchange, one can obtain a high-fidelity spectrum that provides trustworthy and actionable data for synthesis, purification, and application in further research. The electronic properties conferred by the pentafluorophenyl ring, while not directly observed in the ¹H NMR, create the conditions for the spectrum's unique and simple signature.[1][10]

References

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Link]

-

Wójtowski, P., et al. (2020). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances. [Link]

-

National Center for Biotechnology Information. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

Emsley, J. W., & Phillips, L. (1966). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

-

Afonin, A. V., & Ushakov, I. A. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

-

Royal Society of Chemistry. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]

-

Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Thieme Chemistry. [Link]

-

Reddit. (2024). The Effect of Fluorine in ¹H NMR. [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. This compound | 1582-24-7 [chemicalbook.com]

- 2. This compound | 1582-24-7 [chemnet.com]

- 3. This compound | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [qi-chem.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1582-24-7 | this compound [fluoromart.com]

Foreword: Navigating Complexity in Modern Drug Discovery

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2,3,4,5,6-Pentafluorobenzeneboronic Acid

In the landscape of contemporary pharmaceutical and materials science, fluorinated organic molecules and organoboron compounds represent two classes of immense importance. This compound stands at the intersection of these domains, serving as a critical building block in Suzuki-Miyaura cross-coupling reactions and the synthesis of advanced materials. Its structural verification is paramount, and among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into its carbon framework.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, providing a deep dive into the theoretical underpinnings, practical acquisition strategies, and nuanced interpretation required to master the ¹³C NMR analysis of this challenging molecule. We will explore the profound effects of carbon-fluorine spin-spin coupling and the often-elusive nature of the carbon-boron bond, equipping you with the expertise to confidently characterize this and other similarly complex structures.

The Theoretical Framework: Understanding the Spectrum's Origins

The ¹³C NMR spectrum of this compound is a masterclass in the effects of electronegativity and nuclear spin coupling. Unlike simple organic molecules, its spectrum is not a series of singlets. Instead, it is defined by two primary phenomena: the influence of the highly electronegative fluorine atoms and the quadrupolar nature of the boron nucleus.

The Dominant Effect: Carbon-Fluorine (ⁿJCF) Coupling

The presence of five fluorine atoms (¹⁹F, I=½, ~100% natural abundance) transforms the spectrum. Each carbon signal is split into complex multiplets due to coupling with neighboring fluorine nuclei. This coupling occurs over multiple bonds, with the magnitude (J-coupling constant) decreasing with distance.[1][2][3]

-

One-Bond Coupling (¹JCF): This is the largest coupling, typically observed between 240-280 Hz. It causes the signals for the fluorine-bearing carbons (C2, C3, C4, C5, C6) to appear as primary doublets.

-

Two-Bond Coupling (²JCF): Geminal coupling (e.g., between C1 and F2/F6) is significant, usually in the range of 15-30 Hz.

-

Long-Range Coupling (³JCF, ⁴JCF): Couplings over three and four bonds are also common in aromatic systems and contribute to the fine structure of the multiplets, making definitive assignment challenging without advanced techniques.[4][5]

The multiplicity of each carbon signal can be predicted, but the overlapping patterns often result in complex and difficult-to-interpret resonances.[3][5]

The Elusive Signal: The Carbon-Boron (C-B) Interface

The carbon directly attached to the boronic acid group (C1, the ipso-carbon) presents a unique challenge. Boron exists as two NMR-active isotopes: ¹¹B (~80.1% abundance, I=3/2) and ¹⁰B (~19.9% abundance, I=3). Both are quadrupolar nuclei.

A nucleus with a spin I > ½ possesses a non-spherical charge distribution, known as a nuclear electric quadrupole moment. This quadrupole interacts with local electric field gradients, providing a highly efficient mechanism for nuclear relaxation. For the C1 carbon, this has a dramatic consequence: its resonance is often severely broadened due to the rapid relaxation induced by the attached quadrupolar boron nucleus.[6][7] In many cases, this signal is broadened into the baseline, making it difficult or impossible to detect under standard acquisition conditions.[7][8] Its observation is a key validation of the C-B bond's presence.

Spectral Analysis and Data Interpretation

A standard proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals corresponding to the four unique carbon environments in the pentafluorophenyl ring.

Caption: Molecular structure and numbering scheme for this compound.

Predicted ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) and coupling patterns for the aromatic carbons. Note that exact values can vary with solvent and concentration.[9]

| Carbon Atom(s) | Predicted δ (ppm) | Multiplicity & Key Couplings (J in Hz) | Rationale & Expected Appearance |

| C1 (ipso) | ~115 - 125 | br s (broad singlet) | Attached to boron. Signal is expected to be very broad and of low intensity due to quadrupolar broadening from ¹¹B/¹⁰B, and may not be observable.[7][8] |

| C2, C6 (ortho) | ~136 - 140 | dm (doublet of multiplets) | The large ¹JCF (~250 Hz) coupling to the directly attached fluorine dominates. Further smaller couplings to F3/F5 (²JCF) and F4 (³JCF) create additional complexity. |

| C3, C5 (meta) | ~140 - 144 | dm (doublet of multiplets) | Similar to C2/C6, the signal is dominated by a large ¹JCF (~250 Hz) and split further by couplings to F2/F6, F4, and the other meta-fluorine. |

| C4 (para) | ~138 - 142 | dm (doublet of multiplets) | The signal is split by a large ¹JCF (~250 Hz) to the para-fluorine and further split by couplings to the two meta (²JCF) and two ortho (³JCF) fluorines. |

A Validated Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum of this molecule requires careful consideration of experimental parameters. The following protocol is designed for a standard 400-600 MHz NMR spectrometer equipped with a broadband probe.

Caption: Recommended workflow for acquiring and processing the ¹³C NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Weigh 15-25 mg of this compound. A higher concentration is beneficial for improving the signal-to-noise ratio.

-

Solvent: Use 0.6 mL of a deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. DMSO-d₆ is often a good choice for boronic acids.

-

Justification: The choice of solvent can influence chemical shifts through solute-solvent interactions.[9] Consistency is key for comparing data.

-

-

Spectrometer Setup & Calibration:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for the ¹³C frequency.

-

Perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for resolving the fine C-F coupling patterns.

-

-

Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): Set to ~240 ppm, centered around 120 ppm.

-

Number of Scans (NS): A high number of scans is essential. Start with at least 2048 scans and increase as needed.

-

Relaxation Delay (D1): Set to 5 seconds.

-

Causality: A long delay ensures that all carbons, especially the quaternary C1 which has a long T₁ relaxation time, have fully relaxed before the next pulse. This prevents signal saturation and ensures quantitative accuracy of the peak integrals.

-

-

Acquisition Time (AT): Set to at least 2-3 seconds to ensure adequate digital resolution for resolving the small, long-range C-F coupling constants.

-

-

Advanced Consideration: ¹⁹F Decoupling

-

For unambiguous assignment, a ¹³C spectrum can be acquired with simultaneous ¹H and ¹⁹F decoupling. This requires a triple-resonance probe (HFX).[11]

-

This experiment collapses the complex C-F multiplets into sharp singlets, simplifying the spectrum and confirming the carbon backbone. However, it removes the valuable coupling information.[5]

-

Conclusion: A Synthesis of Theory and Practice

The ¹³C NMR spectrum of this compound is a powerful tool for structural confirmation, but its interpretation demands a sophisticated understanding of the underlying physical principles. The pervasive C-F coupling creates a complex but information-rich series of multiplets, while the quadrupolar nature of boron often renders the ipso-carbon signal a faint, broadened signature. By employing a meticulous experimental protocol with optimized parameters—particularly a high number of scans and a long relaxation delay—and by understanding the causality behind the spectral features, researchers can confidently harness this technique for the unambiguous characterization of this vital chemical building block.

References

-

D. F. Ewing. ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 1979. [Link]

-

John D. Odom, Paul D. Ellis, Dale W. Lowman, and Mary H. Gross. Carbon-13 nuclear magnetic resonance studies of organoboranes. Relative importance of mesomeric boron-carbon .pi.-bonding forms in alkenyl- and alkynylboranes. The Journal of Organic Chemistry, 1973. [Link]

-

D. F. Ewing. ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Semantic Scholar, 1979. [Link]

-

Reddit User Discussion. Effect of boron groups on 13 C NMR chemical shift. r/chemistry Reddit, 2014. [Link]

-

Merle Bernhard, Amanda J. Consylman, and Allison H. Predecki. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 2023. [Link]

-

Ibon Alkorta, José Elguero, and José A. Zoltasz. ¹³C NMR chemical shifts (ppm) and ¹³C-¹⁹F coupling constants (Hz) in DMSO-d₆. ResearchGate, 2017. [Link]

-

Reddit User Discussion. Carbon-fluorine spin coupling constants. r/chemistry Reddit, 2017. [Link]

-

Bernd Wrackmeyer. Organoboranes and tetraorganoborates studied by ¹¹B and ¹³C NMR spectroscopy and DFT calculations. ResearchGate, 2018. [Link]

-

M. G. Hogben and W. A. G. Graham. Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 1969. [Link]

-

Glenn Facey. ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog, 2007. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek Blog, 2014. [Link]

-

Reddit User Discussion. ¹³C NMR of pentafluorophenyl group. r/chemistry Reddit, 2013. [Link]

-

ResearchGate. Correlation between experimental ¹³C NMR chemical shift of the C1 carbon and yield of selected m/p-aryl substituted boronic acids. ResearchGate, 2021. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). HMDB, N.D. [Link]

-

R. E. Richards and B. A. Yorke. Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry, 1962. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. ACD/Labs Publication, N.D. [Link]

-

Charles A. Wilkie and Wei-Tse Chuang. The Solid State ¹³C-NMR and ¹⁹F-NMR Spectra of Some Graphite Fluorides. e-Publications@Marquette, 1982. [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Wiley-VCH, N.D. [Link]

-

Dušan Uhrín, Chandrakumar Appayee, and Leonie Barrios. New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information, 2020. [Link]

-

User Question on ResearchGate. Why can't see the ¹³C signal of the carbon which linked with boric acid group directly in C-NMR?. ResearchGate, 2017. [Link]

-

PubChem. This compound. National Center for Biotechnology Information, N.D. [Link]

-

SpectraBase. 2,3,4,5,6-Pentafluorophenyl-boronic-acid. Wiley Science Solutions, N.D. [Link]

-

Edyta P. Gurgul, Paweł Garnuszek, and Sławomir Szymański. Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate, 2014. [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. westmont.edu [westmont.edu]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. jeolusa.com [jeolusa.com]

Introduction: The Quintessential Fluorinated Building Block

An In-Depth Technical Guide to the ¹⁹F NMR of 2,3,4,5,6-Pentafluorobenzeneboronic Acid

This compound, C₆F₅B(OH)₂, stands as a cornerstone reagent in modern synthetic chemistry. Its pentafluorophenyl group imparts unique electronic properties, making it a valuable partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling for the synthesis of complex aromatic compounds.[1][2] Given its prevalence in the development of pharmaceuticals, agrochemicals, and advanced materials, the unambiguous characterization of this molecule is of paramount importance.[3][4]

Among the suite of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the molecular integrity and purity of fluorinated compounds.[5] The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive for NMR experiments.[6] Furthermore, the wide chemical shift dispersion of ¹⁹F NMR provides exceptional signal separation, minimizing the peak overlap often encountered in ¹H NMR.[7][8]

This guide provides a comprehensive technical overview of the ¹⁹F NMR spectrum of this compound. We will delve into the theoretical underpinnings of its signature spectrum, present a detailed protocol for acquiring high-fidelity quantitative data, and discuss advanced considerations for researchers in the field.

Part 1: Deciphering the Signature ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of this compound is a distinctive fingerprint arising from the unique electronic environment of its three types of fluorine atoms: ortho (F2, F6), meta (F3, F5), and para (F4). Due to the molecule's symmetry, the two ortho fluorines are chemically equivalent, as are the two meta fluorines. This results in a spectrum with three distinct signals with an integration ratio of 2:2:1.

The interaction between these non-equivalent fluorine nuclei through chemical bonds gives rise to spin-spin coupling, which splits each signal into a complex multiplet. Understanding this coupling pattern is the key to interpreting the spectrum.

Causality of the Spectral Pattern: The AA'BB'C Spin System

The five fluorine nuclei on the aromatic ring constitute a second-order AA'BB'C spin system. However, for practical interpretation at high magnetic fields, it can often be approximated as a first-order system. The observed multiplicity of each signal is a direct consequence of its coupling to its neighbors. The magnitude of the coupling constant (J), measured in Hertz (Hz), typically follows the trend: ³J(ortho) > ⁴J(para) > ⁵J(meta).[9]

-

Ortho Fluorines (F2, F6): Each ortho fluorine is coupled to one para fluorine (⁴J_para) and two meta fluorines (³J_ortho to its adjacent meta, and ⁵J_meta to the distant meta). The dominant coupling is to the adjacent meta fluorine. The signal often appears as a complex multiplet, frequently simplified as a triplet of triplets or a doublet of doublets of triplets in educational contexts.[2]

-

Meta Fluorines (F3, F5): Each meta fluorine is coupled to two ortho fluorines (³J_ortho) and one para fluorine (³J_ortho). This typically results in a triplet of triplets.

-

Para Fluorine (F4): The single para fluorine is coupled to two ortho fluorines (⁴J_para) and two meta fluorines (³J_ortho). Given the similar magnitude of the two ³J_ortho couplings, this signal classically appears as a triplet.

Data Presentation: Predicted Spectral Parameters

| Fluorine Position | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J_FF) (Hz) | Integration |

| F-2, F-6 (ortho) | ~ -135 to -140 | Multiplet (tt) | ³J_ortho ≈ 20-22 Hz, ⁴J_para ≈ 6-8 Hz | 2F |

| F-4 (para) | ~ -155 to -160 | Triplet (t) | ³J_ortho ≈ 20-22 Hz | 1F |

| F-3, F-5 (meta) | ~ -162 to -165 | Triplet of Triplets (tt) | ³J_ortho ≈ 20-22 Hz, ⁵J_meta ≈ 2-4 Hz | 2F |

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. Negative values indicate upfield shifts. The exact values can vary with solvent and concentration.

Visualizing the Coupling Network

The relationships between the fluorine nuclei can be visualized to better understand the resulting spectrum.

Caption: J-coupling network in C₆F₅B(OH)₂.

Part 2: Protocol for High-Fidelity Spectrum Acquisition

Acquiring a high-quality ¹⁹F NMR spectrum, especially for quantitative purposes (qNMR), requires careful attention to experimental parameters to ensure accuracy and reproducibility. The following protocol is a self-validating system designed for robust analysis.

Experimental Workflow for Quantitative ¹⁹F NMR (qNMR)

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte & Standard: Accurately weigh (~10-20 mg) of this compound and a suitable internal standard (e.g., trifluorotoluene) into a vial. The standard should have a known purity and a ¹⁹F signal that does not overlap with the analyte.

-

Solvent: Dissolve the solids in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). The compound is miscible with alcohols and acetonitrile.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup & Acquisition:

-

Tuning: Tune and match the ¹⁹F channel on the NMR probe.

-

Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shifts are stable.

-

Key Acquisition Parameters:

-

Pulse Angle (p1): Set to a 90° pulse for maximum signal intensity in a single scan.

-

Spectral Width (sw): Ensure the spectral width is large enough to encompass all fluorine signals of interest (a range of ~50 ppm is sufficient for this compound).[5]

-

Relaxation Delay (D1): This is the most critical parameter for quantification. The spin-lattice relaxation time (T₁) for all signals must be determined using an inversion-recovery pulse sequence. Set the relaxation delay D1 to be at least 5 times the longest measured T₁ value. For many fluorinated compounds, T₁ values are a few seconds, necessitating a D1 of 15-30 seconds or more to ensure complete relaxation and accurate integration.

-

Acquisition Time (at): A value of 1-2 seconds is typically sufficient.

-

Number of Scans (ns): Collect a sufficient number of scans (e.g., 32, 64, or more) to achieve a high signal-to-noise (S/N) ratio for accurate integration.

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 0.3 Hz) if needed to improve S/N, then perform the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply an automatic baseline correction across the entire spectral region containing signals.

-

Integration: Define the integral regions for the analyte (ortho, meta, para signals) and the internal standard.

-

Calculation: Use the standard qNMR equation to calculate the purity or concentration of the analyte relative to the internal standard, accounting for the number of fluorine atoms contributing to each integrated signal.

-

Part 3: Advanced Considerations & Field Insights

Solvent and Concentration Effects

The chemical shifts of ¹⁹F nuclei, particularly in highly polar molecules like boronic acids, can be sensitive to the surrounding environment.

-

Solvent Polarity & Hydrogen Bonding: Solvents capable of hydrogen bonding (like methanol or water) can interact with the boronic acid's -OH groups. This can influence the electronic distribution in the C₆F₅ ring and cause noticeable shifts in the ¹⁹F signals. When comparing spectra, it is crucial to use the same solvent and concentration.

-

Self-Association: Boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration. While this is less common in the presence of water or alcohols, concentration-dependent changes in chemical shifts may indicate equilibria between monomeric and oligomeric species.

Beyond 1D NMR: 2D Correlation Spectroscopy

For molecules with complex, overlapping multiplets, one-dimensional spectra can be challenging to assign definitively. In such cases, two-dimensional NMR experiments can provide unambiguous proof of correlations.

-

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment reveals which fluorine nuclei are spin-coupled to each other. A cross-peak between two signals in the 2D spectrum provides direct evidence of their J-coupling. This would definitively link the ortho signal to the meta and para signals, and the meta signal to the para signal, confirming the assignments made from the 1D spectrum.

Conclusion

The ¹⁹F NMR spectrum of this compound is a rich source of structural information, defined by a characteristic 2:1:2 pattern of three distinct multiplets. A thorough understanding of the underlying spin-spin coupling network allows for confident interpretation of the spectrum, serving as a robust quality control metric for purity and identity. By employing the detailed acquisition protocol provided, researchers can achieve high-fidelity, quantitative results, ensuring the reliability of this critical reagent in drug discovery and materials science workflows. This guide equips the modern scientist with the theoretical knowledge and practical methodology to leverage ¹⁹F NMR to its full potential.

References

- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017).

- Wray, V. (1975). (Pentafluorophenyl)sulfur Fluorides. A Detailed Analysis of Their 19F Nuclear Magnetic Resonance Spectra. Journal of the American Chemical Society, 97(3), 523-529.

- SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts.

- ChemicalBook. (2025). This compound | 1582-24-7.

- Jolley, K. W., & Sutcliffe, L. H. (1968). The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 24(9), 1191-1203.

- SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid.

- Cooper, M. A., & Mantsch, H. H. (1969). Nuclear Magnetic Resonance Studies of 19F-19F Spin-Spin Coupling. 1-Substituted 4,5-Difluoro-8-methylphenanthrenes. Journal of the American Chemical Society, 91(23), 6390-6394.

- UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Ghiviriga, I., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(2), 93-105.

-

University of Birmingham. (2012, January 26). 19F NMR spectroscopy. YouTube. [Link]

- Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PubMed Central.

-

Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Homogeneous Isocyanate- and Catalyst-free Synthesis of Polyurethanes in Aqueous Media. [Link]

-

SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry. (2022). PubMed. [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). MDPI. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Dacheng Chem.[Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. youtube.com [youtube.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements | Semantic Scholar [semanticscholar.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

Unveiling the Solid-State Architecture of 2,3,4,5,6-Pentafluorobenzeneboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction